1-(3-Acetylphenyl)-3-pyrazin-2-ylurea

Description

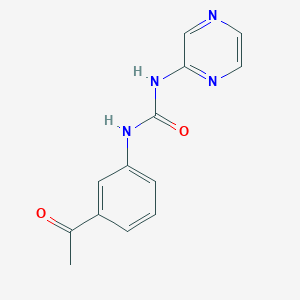

1-(3-Acetylphenyl)-3-pyrazin-2-ylurea is a urea derivative characterized by a 3-acetylphenyl group and a pyrazin-2-yl moiety linked via a urea bridge. The pyrazine ring, a nitrogen-rich heterocycle, facilitates π-π stacking and hydrogen bonding, critical for binding to biological targets such as enzymes or receptors. Urea derivatives like this are frequently explored in medicinal chemistry for their enzyme-inhibitory properties, particularly in anticancer and antidiabetic research . Preliminary studies suggest its role in inhibiting α-glucosidase and tyrosine kinases, though detailed mechanistic data remain under investigation .

Properties

IUPAC Name |

1-(3-acetylphenyl)-3-pyrazin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-9(18)10-3-2-4-11(7-10)16-13(19)17-12-8-14-5-6-15-12/h2-8H,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAKEXWUNRGHHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N’-2-pyrazinylurea typically involves the reaction of 3-acetylphenyl isocyanate with 2-aminopyrazine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds through the formation of a urethane intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of N-(3-acetylphenyl)-N’-2-pyrazinylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N’-2-pyrazinylurea can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N’-2-pyrazinylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Acetylphenyl vs. Methoxyphenyl : The acetyl group in this compound improves metabolic stability but reduces aqueous solubility compared to the methoxy analog. Methoxy’s electron-donating nature enhances solubility, making it preferable for CNS-targeted drugs .

- Pyrazine vs.

Role of Halogenation

- Chloropyridinyl Derivatives : The 6-chloro substituent in 1-(6-Chloropyridin-3-yl)-3-phenylurea enhances herbicidal activity by increasing electrophilicity, a feature absent in the acetylphenyl-pyrazine analog .

Urea vs. Thiourea

- Replacing urea with thiourea (as in 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)thiourea) reduces hydrogen-bonding capacity but improves membrane permeability due to increased lipophilicity, suggesting divergent therapeutic applications .

Bulkier Substituents

Research Findings

- Molecular Docking : The urea moiety in this compound forms hydrogen bonds with α-glucosidase’s catalytic residues (e.g., Asp215 and Glu277), explaining its inhibitory activity .

- Anticancer Activity : Pyrazine-containing derivatives exhibit superior antiproliferative effects against MCF-7 and A549 cell lines compared to pyridine analogs, likely due to enhanced DNA intercalation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.